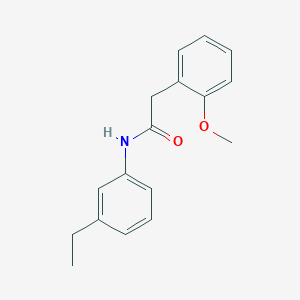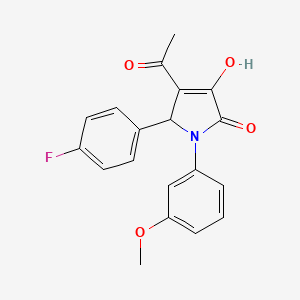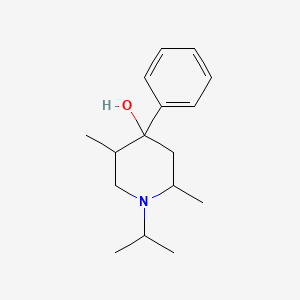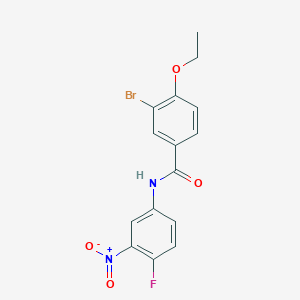
4-fluoro-N-(1-phenylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(1-phenylpropyl)benzamide, also known as 4F-ADB, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It belongs to the class of indazole-3-carboxamides and is structurally similar to other synthetic cannabinoids such as JWH-018 and AB-FUBINACA. 4F-ADB is known to bind to the CB1 and CB2 receptors in the brain, resulting in various physiological and biochemical effects.
Aplicaciones Científicas De Investigación
4-fluoro-N-(1-phenylpropyl)benzamide has been used in various scientific research studies to investigate its effects on the CB1 and CB2 receptors in the brain. It has been found to have similar effects to other synthetic cannabinoids, including the induction of hypothermia, catalepsy, and analgesia. It has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been used in forensic toxicology to identify synthetic cannabinoid use in biological samples.
Mecanismo De Acción
4-fluoro-N-(1-phenylpropyl)benzamide binds to the CB1 and CB2 receptors in the brain, resulting in various physiological and biochemical effects. CB1 receptors are primarily located in the brain and are responsible for the psychoactive effects of cannabinoids. CB2 receptors are primarily located in the immune system and are involved in immune function and inflammation. This compound has been shown to have high affinity for both CB1 and CB2 receptors, resulting in the activation of various signaling pathways and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of hypothermia, catalepsy, and analgesia. It has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been shown to have immunomodulatory effects, including the suppression of cytokine production and the inhibition of T-cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-fluoro-N-(1-phenylpropyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for CB1 and CB2 receptors. It is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, this compound has several limitations, including its potential for abuse and toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Direcciones Futuras
There are several future directions for research on 4-fluoro-N-(1-phenylpropyl)benzamide. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency for CB1 and CB2 receptors. Another area of interest is the investigation of the long-term effects of this compound on the brain and immune system. Additionally, there is a need for further research on the potential therapeutic applications of this compound, particularly in the treatment of anxiety and depression. Overall, this compound has the potential to be a valuable research tool for investigating the effects of synthetic cannabinoids on the brain and immune system.
Métodos De Síntesis
The synthesis of 4-fluoro-N-(1-phenylpropyl)benzamide involves the reaction between 4-fluoro-benzonitrile and 1-phenylpropan-1-amine in the presence of a catalyst and solvent. The resulting product is then reacted with indazole-3-carboxylic acid to form this compound. The purity and yield of the final product depend on the reaction conditions and purification methods used.
Propiedades
IUPAC Name |
4-fluoro-N-(1-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-2-15(12-6-4-3-5-7-12)18-16(19)13-8-10-14(17)11-9-13/h3-11,15H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZDLNTWELSDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(2-bromophenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5163129.png)
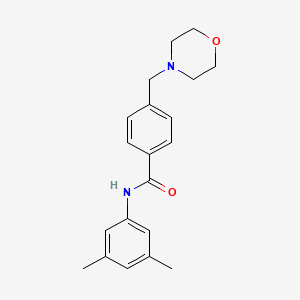
![N-[4-(1-adamantyl)phenyl]urea](/img/structure/B5163139.png)

![1,5-dichloro-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B5163150.png)
![4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B5163156.png)
